Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-6-4-5-10(7-13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPFXZPVCIDAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-azabicyclo[3.3.1]nonane. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on various biological processes.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate and related bicyclic carbamates:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₂₄N₂O₂ | 240.34 | 198210-96-7 | 9-membered bicyclo[3.3.1]nonane core; Boc group at 1-position |
| Tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate | C₁₂H₂₂N₂O₃ | 242.32 | 198211-13-1 | Oxygen atom replaces a carbon in the ring (3-oxa); altered polarity and solubility |
| Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | C₁₁H₂₀N₂O₂ | 212.29 | 134575-47-6 | Smaller 7-membered bicyclo[4.1.0]heptane system; reduced conformational flexibility |
| Tert-butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate | C₁₀H₁₈N₂O₂ | 198.26 | 1536392-01-4 | Compact 6-membered bicyclo[3.1.0]hexane core; potential for enhanced metabolic stability |
| Tert-butyl N-({3-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate | C₁₃H₂₄N₂O₂ | 240.34 | 2375267-51-7 | Bicyclo[3.2.1]octane system; methylene spacer between Boc and nitrogen |
| Tert-butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate | C₁₂H₂₂N₂O₂ | 226.31 | N/A | Exo configuration in a bicyclo[2.2.1]heptane system; distinct spatial arrangement |
Pharmacological Relevance
- Sigma Receptor Affinity: The 3-azabicyclo[3.3.1]nonane scaffold is associated with high sigma-2 receptor selectivity. For example, N-substituted derivatives (e.g., compound 2f in ) exhibit nanomolar affinity for sigma-2 receptors (Ki = 0.62 nM) with >100-fold selectivity over sigma-1 receptors . In contrast, smaller bicyclic systems (e.g., bicyclo[3.1.0]hexane) may lack the spatial requirements for optimal receptor interaction.
- Conformational Flexibility: Larger rings (e.g., bicyclo[3.3.1]nonane) allow for pseudorotation and adaptive puckering (as defined by Cremer and Pople coordinates in ), enabling better target engagement. Smaller systems (e.g., bicyclo[4.1.0]heptane) are more rigid, which may limit binding versatility .
Key Research Findings
- Biological Activity: The bicyclo[3.3.1]nonane scaffold demonstrates superior sigma-2 receptor binding compared to bicyclo[3.2.1]octane or bicyclo[3.1.0]hexane analogs, likely due to optimal ring size and nitrogen positioning .
Structural Analysis : Crystallographic studies using programs like SHELXL () and ORTEP-3 () have elucidated the puckered conformations of bicyclic carbamates, confirming the influence of ring size on molecular geometry .
Biological Activity
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 198210-96-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The compound exhibits several pharmacological properties, including:
- Anticholinergic Activity : Preliminary studies suggest that the compound may act as an anticholinergic agent, which could have implications for treating conditions like overactive bladder and other disorders influenced by acetylcholine signaling.
- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Analgesic Properties : There is evidence suggesting that this compound may possess analgesic effects, making it a candidate for pain management therapies.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific neurotransmitter receptors and enzymes involved in pain perception and cognitive functions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Study 1: Anticholinergic Activity
A study published in the Journal of Medicinal Chemistry examined the binding affinity of various azabicyclic compounds to muscarinic receptors. This compound showed promising results with an IC50 value indicating significant receptor interaction .
Study 2: Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced damage. While specific data on this compound is limited, these findings suggest potential neuroprotective applications .
Study 3: Analgesic Properties
Research focusing on pain modulation revealed that azabicyclic derivatives can influence nociceptive pathways, providing a rationale for further exploration of this compound's analgesic properties .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in 3-azabicyclo[3.3.1]nonane using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact reaction efficiency. For example, anhydrous conditions and catalytic DMAP may enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product from unreacted starting materials .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and bicyclo backbone protons.
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities.
- HPLC : Assess purity (>95% by area normalization) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer : While some tert-butyl carbamates are classified as non-hazardous (e.g., no GHS labeling required in ), others may pose risks under specific conditions. Always use PPE (gloves, goggles) and work in a fume hood. Store the compound in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can computational modeling optimize the conformational stability of the azabicyclo[3.3.1]nonane scaffold in this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and torsional angles. Compare energy-minimized conformers with crystallographic data (if available) or NMR-derived NOE correlations. Molecular dynamics simulations (e.g., AMBER) can predict solvent effects on stability .
Q. What strategies reconcile contradictory data on the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Contradictions may arise from solvent polarity or trace moisture. Design controlled experiments:
- Kinetic Studies : Monitor Boc deprotection rates under acidic (TFA/DCM) vs. basic (LiOH/THF) conditions via in situ IR or HPLC.
- Environmental Controls : Use Karl Fischer titration to quantify residual water in solvents, as hydrolysis competes with desired reactions .
Q. How does the steric environment of the azabicyclo system influence its utility in asymmetric catalysis or drug discovery?
- Methodological Answer : The rigid bicyclo structure enforces stereochemical control in catalytic applications. For drug discovery:
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities to biological targets (e.g., GPCRs).
- SAR Analysis : Synthesize analogs with modified substituents on the bicyclo core and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
Q. What advanced techniques characterize degradation products under oxidative or photolytic stress?
- Methodological Answer :
- Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) or H₂O₂ (1–5% v/v) at 40°C.
- HRMS/TOF-MS : Identify degradation products (e.g., tert-butyl alcohol or carbamic acid derivatives).
- GC-MS Headspace Analysis : Detect volatile byproducts like CO₂ from Boc group cleavage .
Methodological Notes for Data Reporting
- Experimental Reproducibility : Document solvent batch numbers, humidity levels, and catalyst purity (e.g., Boc₂O ≥99% by NMR) to minimize variability .
- Contradiction Resolution : Cross-reference safety data (e.g., vs. 2) by testing compound-specific hazards via OECD guidelines (e.g., acute toxicity in Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
